2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
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Overview
Description
The compound is a derivative of benzo[d]isothiazol-2(3H)-one . This is a type of heterocyclic compound, which contains a benzene ring fused to an isothiazole ring . The compound also contains a trifluoromethyl group and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a fused ring system . The exact structure would depend on the positions of these groups on the rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties that might be relevant include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antioxidant and Anticancer Activity
A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including compounds structurally related to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide, demonstrated significant antioxidant activity. These compounds were found to exhibit antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. Additionally, anticancer activity was tested using MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing that certain derivatives were more cytotoxic against U-87 than MDA-MB-231 cell line. This highlights the potential therapeutic applications of these compounds in treating cancer and oxidative stress-related diseases (Tumosienė et al., 2020).
Synthesis and Evaluation of Anticonvulsant Activity
Another research focused on synthesizing and evaluating a library of new hybrid anticonvulsant agents, including 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides. These compounds, which share structural similarities with the query compound, displayed broad spectra of activity across various preclinical seizure models. This study suggests the potential use of these compounds in developing new treatments for epilepsy and related seizure disorders (Kamiński et al., 2015).
Antimicrobial Activity
A series of 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides were synthesized and tested for antimicrobial activity against a variety of bacterial and fungal cultures. The study demonstrated that these compounds, which include structures related to the query chemical, possess moderate to good antimicrobial potential. This indicates their potential application in the development of new antimicrobial agents to combat infectious diseases (Kaushik & Luxmi, 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c1-10(15(23)21-13-8-4-3-7-12(13)17(18,19)20)22-16(24)11-6-2-5-9-14(11)27(22,25)26/h2-10H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGZFUAZPCFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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